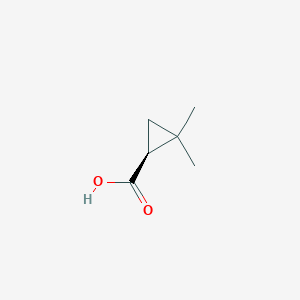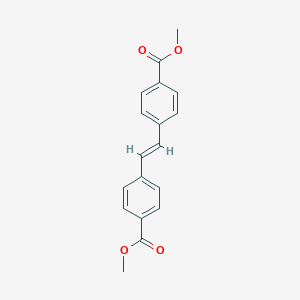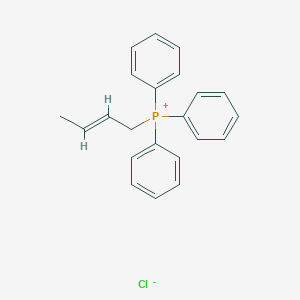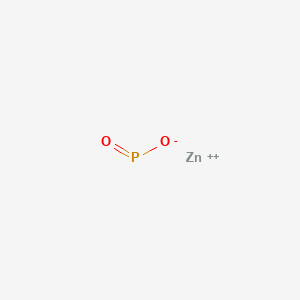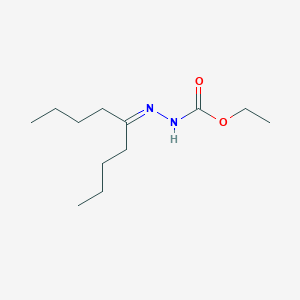
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester, also known as ethyl 3-(1-butylpentylidene) carbazate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of carbazates, which are organic compounds containing the carbazate functional group (-NHCOO-).
Mécanisme D'action
The mechanism of action of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, it has been reported to protect against oxidative stress-induced neurotoxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its low solubility in aqueous solvents, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, the development of more soluble derivatives of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester may enhance its potential for use in various assays and applications.
Méthodes De Synthèse
The synthesis of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester involves the condensation reaction between Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester carbazate and 1-butylpentanal in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as toluene or dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a neuroprotective agent.
Propriétés
Numéro CAS |
14702-40-0 |
|---|---|
Nom du produit |
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester |
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
ethyl N-(nonan-5-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-9-11(10-8-5-2)13-14-12(15)16-6-3/h4-10H2,1-3H3,(H,14,15) |
Clé InChI |
WGZNLRKZRNVQKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
SMILES canonique |
CCCCC(=NNC(=O)OCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

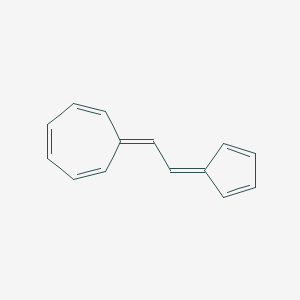
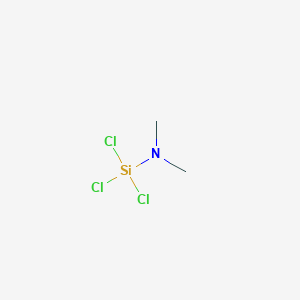
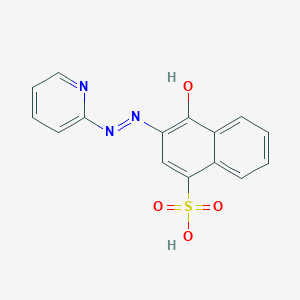
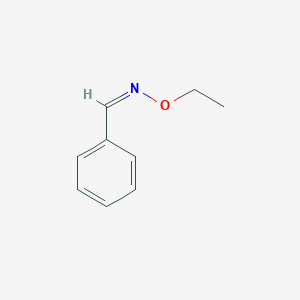
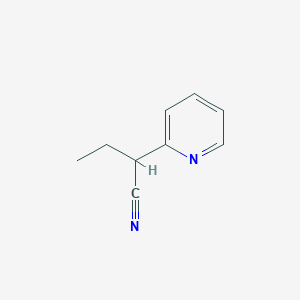
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
